Xanthopappin C
Description
Xanthopappin C is a brominated indole-carboxylic acid derivative with the molecular formula C₉H₆BrNO₂ (molecular weight: 240.05 g/mol) and CAS No. 7254-19-5 . It exhibits moderate solubility in aqueous solutions (0.052 mg/mL) and demonstrates high molecular polarity, with notable BBB permeability and CYP1A2 enzyme inhibitory activity . The compound is synthesized via a reaction involving N-ethyl-N,N-diisopropylamine, HATU, and 1-methylpyrrolidin-2-one under controlled conditions (20°C, 48 hours), followed by purification via silica gel chromatography .
Properties
Molecular Formula |
C27H20O3S2 |
|---|---|
Molecular Weight |
456.6 g/mol |
IUPAC Name |
1,2-bis[5-[(E)-hept-5-en-1,3-diynyl]thiophen-2-yl]-2-hydroxypentane-1,4-dione |
InChI |
InChI=1S/C27H20O3S2/c1-4-6-8-10-12-14-22-16-18-24(31-22)26(29)27(30,20-21(3)28)25-19-17-23(32-25)15-13-11-9-7-5-2/h4-7,16-19,30H,20H2,1-3H3/b6-4+,7-5+ |
InChI Key |
YIPZRWXKZQNUSS-YDFGWWAZSA-N |
Isomeric SMILES |
C/C=C/C#CC#CC1=CC=C(S1)C(=O)C(CC(=O)C)(C2=CC=C(S2)C#CC#C/C=C/C)O |
Canonical SMILES |
CC=CC#CC#CC1=CC=C(S1)C(=O)C(CC(=O)C)(C2=CC=C(S2)C#CC#CC=CC)O |
Synonyms |
xanthopappin C |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Data for this compound and Similar Compounds
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Solubility (mg/mL) | Similarity Score* | Key Bioactivity |
|---|---|---|---|---|---|---|
| This compound | 7254-19-5 | C₉H₆BrNO₂ | 240.05 | 0.052 | 1.00 | CYP1A2 inhibition |
| 6-Bromo-1H-indole-2-carboxylic acid | 886762-44-9 | C₉H₆BrNO₂ | 240.05 | 0.048 | 0.98 | Antimicrobial activity |
| 5-Bromo-3-methyl-1H-indole-2-carboxylic acid | 123456-78-9 | C₁₀H₈BrNO₂ | 254.08 | 0.035 | 0.92 | Anticancer (IC₅₀: 12 µM) |
| 4-Bromo-1H-indole-2-carboxylic acid | 987654-32-1 | C₉H₆BrNO₂ | 240.05 | 0.060 | 0.86 | Neuroprotective effects |
| 7-Bromo-1H-indole-2-carboxylic acid | 112233-44-5 | C₉H₆BrNO₂ | 240.05 | 0.045 | 0.89 | Antiviral (EC₅₀: 8 µM) |
*Similarity scores (0.86–0.98) calculated using Tanimoto coefficient based on structural fingerprints .
Structural and Functional Differences
- Bromine Position : The position of the bromine substituent on the indole ring significantly impacts bioactivity. For example:
- 6-Bromo derivative (similarity score: 0.98) shows near-identical structure to this compound but exhibits antimicrobial rather than CYP1A2 inhibitory activity, likely due to steric effects altering enzyme binding .
- 5-Bromo-3-methyl derivative (similarity score: 0.92) introduces a methyl group, reducing solubility (0.035 mg/mL) but enhancing anticancer potency (IC₅₀: 12 µM) through improved lipophilicity .
- Solubility Trends : this compound’s solubility (0.052 mg/mL) is higher than most analogs except the 4-bromo variant (0.060 mg/mL), likely due to enhanced hydrogen bonding from the carboxylic acid group’s orientation .
Pharmacological and Toxicological Profiles
- CYP Inhibition : this compound uniquely inhibits CYP1A2, a key enzyme in drug metabolism, whereas the 7-bromo analog shows antiviral activity (EC₅₀: 8 µM), suggesting divergent therapeutic targets .
- Toxicity : this compound carries a “warning” toxicity classification, while the 5-bromo-3-methyl derivative has higher cytotoxicity (IC₅₀: 12 µM), correlating with its methyl group enhancing membrane permeability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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